molecular formula C22H16N2O6 B10873462 N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide

N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B10873462
M. Wt: 404.4 g/mol
InChI Key: VTHQWIXQLJZKKH-UHFFFAOYSA-N
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Description

    Reagents: Malononitrile, base (e.g., sodium ethoxide).

    Conditions: Room temperature, under nitrogen atmosphere.

  • Step 3: Formation of Acetamide Moiety

      Reagents: 2-methoxyphenol, chloroacetyl chloride.

      Conditions: Anhydrous conditions, using a base such as triethylamine.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan rings, followed by the introduction of the cyano group and the acetamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

    • Step 1: Synthesis of Furan Rings

        Reagents: Furan, acetic anhydride, and a Lewis acid catalyst.

        Conditions: Reflux in an inert atmosphere.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation:

        Reagents: Potassium permanganate, hydrogen peroxide.

        Conditions: Aqueous or organic solvents, controlled temperature.

        Products: Oxidized derivatives of the furan rings.

    • Reduction:

        Reagents: Sodium borohydride, lithium aluminum hydride.

        Conditions: Anhydrous solvents, low temperature.

        Products: Reduced forms of the cyano group and furan rings.

    • Substitution:

        Reagents: Halogenating agents (e.g., N-bromosuccinimide).

        Conditions: Organic solvents, room temperature.

        Products: Halogenated derivatives of the furan rings.

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

      Reducing Agents: Sodium borohydride, lithium aluminum hydride.

      Solvents: Tetrahydrofuran, dichloromethane, ethanol.

      Catalysts: Lewis acids, bases like triethylamine.

    Scientific Research Applications

    Chemistry

    In chemistry, N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology

    In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can lead to the development of new pharmaceuticals or biochemical tools.

    Medicine

    In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry

    In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or stability. Its unique structure allows for the creation of polymers or composites with enhanced performance.

    Mechanism of Action

    The mechanism of action of N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and furan rings play a crucial role in binding to these targets, leading to the modulation of specific biochemical pathways. For example, in anti-inflammatory applications, the compound may inhibit the activity of enzymes involved in the inflammatory response.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
    • 2-Chloro-N-[3-cyano-4,5-bis-(4-methoxy-phenyl)-furan-2-yl]-acetamide

    Uniqueness

    Compared to similar compounds, N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide stands out due to its multiple furan rings and the presence of a methoxyphenoxy group

    Properties

    Molecular Formula

    C22H16N2O6

    Molecular Weight

    404.4 g/mol

    IUPAC Name

    N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide

    InChI

    InChI=1S/C22H16N2O6/c1-26-15-6-2-3-7-16(15)29-13-19(25)24-22-14(12-23)20(17-8-4-10-27-17)21(30-22)18-9-5-11-28-18/h2-11H,13H2,1H3,(H,24,25)

    InChI Key

    VTHQWIXQLJZKKH-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC=C1OCC(=O)NC2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N

    Origin of Product

    United States

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